DL-Carnitine hydrochloride

概要

説明

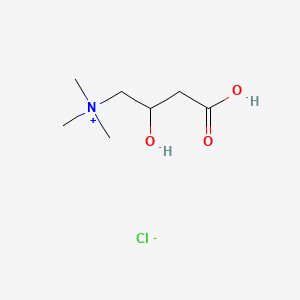

DL-カルニチン塩酸塩は、化学式がC7H16ClNO3である化学化合物です。これは、エネルギー産生に不可欠なβ酸化のために、長鎖脂肪酸をミトコンドリアに輸送する上で重要な役割を果たす第四級アンモニウム化合物です。 この化合物は白色の結晶性粉末として存在し、水に非常に溶けやすい .

2. 製法

合成経路と反応条件: DL-カルニチン塩酸塩は、さまざまな方法で合成できます。一般的な方法の1つは、塩化トリメチルアミンとエピクロロヒドリンを反応させることです。反応は以下のとおりです。

塩化トリメチルアミンとエピクロロヒドリンの反応: これは、3-クロロ-2-ヒドロキシプロピルトリメチルアンモニウムクロリドを生成します。

シアン化ナトリウムとの反応: 次に、中間体をシアン化ナトリウムと反応させて、3-シアノ-2-ヒドロキシプロピルトリメチルアンモニウムクロリドを生成します。

工業的製造方法: DL-カルニチン塩酸塩の工業的製造では、多くの場合、同様の合成経路が採用されますが、規模が大きくなります。このプロセスには、高収率と純度を確保するために、反応条件を注意深く制御することが含まれます。 触媒の使用と最適化された反応パラメータは、効率を高め、副生成物を減らすための一般的な慣行です .

作用機序

DL-カルニチン塩酸塩は、長鎖脂肪酸をミトコンドリア内膜を横切って輸送します。このプロセスは、脂肪酸のβ酸化に不可欠であり、アデノシン三リン酸(ATP)の形でエネルギーの産生につながります。この化合物はキャリア分子として作用し、脂肪酸に結合してミトコンドリアに輸送します。 このメカニズムには、カルニチンパルミトイルトランスフェラーゼシステムが関与しており、カルニチンパルミトイルトランスフェラーゼIとIIが含まれます .

類似化合物:

L-カルニチン: カルニチンの生物学的に活性な形態で、主に脂肪酸代謝に関与しています。

アセチル-L-カルニチン: カルニチンのアセチル化形態で、バイオアベイラビリティが向上し、神経保護効果があります。

プロピオニル-L-カルニチン: カルニチンの誘導体で、心臓血管の健康に潜在的な利点があります

DL-カルニチン塩酸塩の独自性: DL-カルニチン塩酸塩は、D異性体とL異性体の両方を含むラセミ混合物であるため、独特です。これは、個々の異性体と比較して、より幅広い用途に使用できます。 脂肪酸輸送とエネルギー産生を促進する能力により、研究と産業の両方の用途において貴重な化合物となっています .

生化学分析

Biochemical Properties

DL-Carnitine Hydrochloride plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids . It acts as a carrier molecule in the transport of long-chain fatty acids from the cytosol into mitochondria to be oxidized for free energy production . The D-Carnitine isomer is metabolized as a xenobiotic and induces lipotoxicity .

Cellular Effects

This compound has varying effects on different types of cells and cellular processes. The L-Carnitine isomer can increase the acyl-carnitine concentration and alleviate lipid deposition in the liver of low-carnitine tilapia . On the other hand, D-Carnitine feeding can increase lipid deposition and induce hepatic inflammation, oxidative stress, and apoptosis .

Molecular Mechanism

The mechanism of action of this compound is primarily through its role in fatty acid metabolism. L-Carnitine transports long-chain fatty acids from the cytosol into mitochondria for oxidation, thereby producing free energy . D-Carnitine, however, is metabolized differently and can induce lipotoxicity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in a study with low-carnitine tilapia, L-Carnitine feeding for six weeks increased the acyl-carnitine concentration and reduced lipid deposition in the liver .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in a study with Nile tilapia, feeding the fish with 0.4 g/kg diet of L- or D-Carnitine for six weeks showed different effects on the fish’s metabolism .

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid oxidation. L-Carnitine plays a key role in this pathway by transporting long-chain fatty acids from the cytosol into mitochondria for oxidation .

準備方法

Synthetic Routes and Reaction Conditions: DL-Carnitine chloride can be synthesized through various methods. One common method involves the reaction of trimethylamine hydrochloride with epichlorohydrin. The reaction proceeds as follows:

Reaction of trimethylamine hydrochloride with epichlorohydrin: This produces 3-chloro-2-hydroxypropyl trimethylammonium chloride.

Reaction with sodium cyanide: The intermediate is then reacted with sodium cyanide to form 3-cyano-2-hydroxypropyl trimethylammonium chloride.

Hydrolysis: The final step involves hydrolysis with hydrochloric acid to yield DL-Carnitine chloride

Industrial Production Methods: Industrial production of DL-Carnitine chloride often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are common practices to enhance efficiency and reduce by-products .

化学反応の分析

反応の種類: DL-カルニチン塩酸塩は、以下を含むさまざまな化学反応を受けます。

酸化: カルニチン誘導体を形成するために酸化することができます。

還元: 還元反応によって、さまざまなカルニチン形態に変換できます。

一般的な試薬と条件:

酸化剤: 過酸化水素や過マンガン酸カリウムなど。

還元剤: 水素化ホウ素ナトリウムなど。

置換試薬: 第四級アンモニウム置換のために、ハロアルカンなど

主な製品:

酸化生成物: さまざまなカルニチン誘導体。

還元生成物: さまざまな形態のカルニチン。

置換生成物: 修飾された第四級アンモニウム化合物

科学的研究の応用

DL-カルニチン塩酸塩は、科学研究において幅広い用途があります。

化学: 有機合成における試薬として、および分析化学における標準として使用されます。

生物学: 脂肪酸代謝とミトコンドリア機能における役割について研究されています。

医学: カルニチン欠乏症、心臓病、代謝性疾患の治療における潜在的な治療効果について調査されています。

類似化合物との比較

L-Carnitine: The biologically active form of carnitine, primarily involved in fatty acid metabolism.

Acetyl-L-Carnitine: An acetylated form of carnitine with enhanced bioavailability and neuroprotective properties.

Propionyl-L-Carnitine: A derivative of carnitine with potential benefits in cardiovascular health

Uniqueness of DL-Carnitine Chloride: DL-Carnitine chloride is unique due to its racemic mixture, containing both D and L isomers. This allows it to be used in a broader range of applications compared to its individual isomers. Its ability to facilitate fatty acid transport and energy production makes it a valuable compound in both research and industrial applications .

特性

IUPAC Name |

(3-carboxy-2-hydroxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCENBLGFBQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320846 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

461-05-2, 461-06-3 | |

| Record name | Carnitine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carnitine chloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARNITINE (dl) HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-carnitine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。